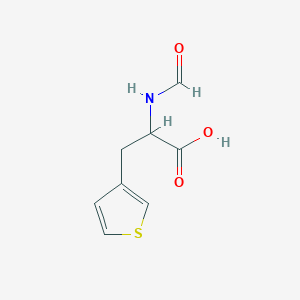

2-Formamido-3-thiophen-3-ylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formamido-3-thiophen-3-ylpropanoic acid , also known by its chemical formula C8H9NO3S , is a compound with intriguing properties. Let’s explore its characteristics and applications.

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-thiophenylpropanoic acid with formamide . The formamide group (-NHCHO) reacts with the carboxylic acid group (-COOH) of the thiophenylpropanoic acid, resulting in the formation of the formamido derivative. The synthetic pathway may involve various reagents and conditions, but this fundamental reaction leads to the desired product.

Molecular Structure Analysis

The molecular structure of 2-Formamido-3-thiophen-3-ylpropanoic acid consists of a thiophene ring , a carboxylic acid group , and an amino group (formamido). The thiophene ring imparts aromaticity and contributes to the compound’s overall stability. The presence of the formamido group suggests potential interactions with biological macromolecules.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Hydrolysis : The carboxylic acid group can undergo hydrolysis under appropriate conditions, yielding the corresponding carboxylic acid and formamide.

- Amide Formation : The formamido group can react with other amines or amine derivatives to form amides.

- Esterification : By reacting with alcohols, the carboxylic acid group can form esters.

- Acid-Base Reactions : The amino group can act as a base or accept a proton in acid-base reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.

- Solubility : It may dissolve in polar solvents due to the presence of the formamido group.

- Stability : Stability under various conditions (temperature, pH, light) is crucial for practical applications.

Safety And Hazards

As with any chemical compound, safety precautions are essential. 2-Formamido-3-thiophen-3-ylpropanoic acid should be handled in a well-ventilated area, and personal protective equipment (gloves, goggles) is recommended. Consult safety data sheets (SDS) for specific hazard information.

Future Directions

Future research could explore:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Derivatives : Synthesize derivatives with modified functional groups for enhanced properties.

- Industrial Applications : Assess its utility in materials science or catalysis.

properties

IUPAC Name |

2-formamido-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUSXDCMDBFZML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11412969 | |

CAS RN |

811860-66-9 |

Source

|

| Record name | 2-formamido-3-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2691284.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)

![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)

![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)

![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)

![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)

![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)